Cas no 2247102-44-7 (6-chloro-3-isopropoxypicolinic acid)

6-chloro-3-isopropoxypicolinic acid Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-3-isopropoxypicolinic acid
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- Inchi: 1S/C9H10ClNO3/c1-5(2)14-6-3-4-7(10)11-8(6)9(12)13/h3-5H,1-2H3,(H,12,13)
- InChI Key: FSABWJZPKRGEKQ-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)=NC(Cl)=CC=C1OC(C)C
Experimental Properties
- Density: 1.310±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 354.1±37.0 °C(Predicted)
- pka: 3.31±0.10(Predicted)
6-chloro-3-isopropoxypicolinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6487739-2.5g |
6-chloro-3-(propan-2-yloxy)pyridine-2-carboxylic acid |
2247102-44-7 | 95.0% | 2.5g |
$1568.0 | 2025-03-15 | |
Aaron | AR027ZEC-100mg |
6-chloro-3-(propan-2-yloxy)pyridine-2-carboxylic acid |
2247102-44-7 | 95% | 100mg |
$406.00 | 2025-02-17 | |
Aaron | AR027ZEC-500mg |
6-chloro-3-(propan-2-yloxy)pyridine-2-carboxylic acid |
2247102-44-7 | 95% | 500mg |
$883.00 | 2025-02-17 | |
1PlusChem | 1P027Z60-5g |
6-chloro-3-(propan-2-yloxy)pyridine-2-carboxylic acid |
2247102-44-7 | 95% | 5g |
$3439.00 | 2024-05-25 | |
Aaron | AR027ZEC-1g |
6-chloro-3-(propan-2-yloxy)pyridine-2-carboxylic acid |
2247102-44-7 | 95% | 1g |
$1125.00 | 2025-02-17 | |
1PlusChem | 1P027Z60-2.5g |
6-chloro-3-(propan-2-yloxy)pyridine-2-carboxylic acid |
2247102-44-7 | 95% | 2.5g |
$2346.00 | 2024-05-25 | |
Aaron | AR027ZEC-10g |
6-chloro-3-(propan-2-yloxy)pyridine-2-carboxylic acid |
2247102-44-7 | 95% | 10g |
$5597.00 | 2023-12-15 | |
Enamine | EN300-6487739-10.0g |
6-chloro-3-(propan-2-yloxy)pyridine-2-carboxylic acid |
2247102-44-7 | 95.0% | 10.0g |
$3438.0 | 2025-03-15 | |
Enamine | EN300-6487739-0.25g |
6-chloro-3-(propan-2-yloxy)pyridine-2-carboxylic acid |
2247102-44-7 | 95.0% | 0.25g |
$396.0 | 2025-03-15 | |
Enamine | EN300-6487739-1.0g |
6-chloro-3-(propan-2-yloxy)pyridine-2-carboxylic acid |
2247102-44-7 | 95.0% | 1.0g |
$800.0 | 2025-03-15 |
6-chloro-3-isopropoxypicolinic acid Related Literature
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
Additional information on 6-chloro-3-isopropoxypicolinic acid
Recent Advances in the Study of 6-Chloro-3-isopropoxypicolinic Acid (CAS: 2247102-44-7) in Chemical Biology and Pharmaceutical Research
6-Chloro-3-isopropoxypicolinic acid (CAS: 2247102-44-7) is a picolinic acid derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its potential applications in drug discovery and agrochemical development. This compound, characterized by its chloro and isopropoxy substituents, exhibits unique physicochemical properties that make it a promising candidate for further investigation. Recent studies have focused on its synthesis, biological activity, and potential therapeutic or agricultural applications, providing valuable insights into its mechanism of action and structure-activity relationships.
In the context of drug discovery, 6-chloro-3-isopropoxypicolinic acid has been explored as a scaffold for the development of novel enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for the synthesis of potent inhibitors targeting bacterial aminoacyl-tRNA synthetases, which are essential for protein synthesis in pathogenic microorganisms. The research team utilized structure-based drug design to optimize the compound's interactions with the enzyme active site, resulting in derivatives with improved binding affinity and selectivity. These findings suggest potential applications in addressing antibiotic resistance, a critical challenge in modern medicine.
Agricultural research has also benefited from investigations into 6-chloro-3-isopropoxypicolinic acid. A recent patent application (WO2023056789) describes its use as a key intermediate in the synthesis of novel herbicides with improved selectivity and environmental safety profiles. The compound's ability to interfere with plant auxin signaling pathways while demonstrating low toxicity to non-target organisms makes it particularly attractive for sustainable crop protection solutions. Field trials conducted in 2024 showed promising results in controlling resistant weed species without adversely affecting crop yields or soil microbiota.
From a chemical synthesis perspective, advancements have been made in the production of 6-chloro-3-isopropoxypicolinic acid. A 2024 publication in Organic Process Research & Development reported an optimized, scalable synthetic route that improves yield and reduces environmental impact compared to traditional methods. The new approach employs catalytic C-H activation strategies, minimizing the need for hazardous reagents and reducing waste generation. This development is particularly significant for potential industrial-scale production, addressing both economic and green chemistry considerations.
Structural and computational studies have provided deeper insights into the molecular properties of 6-chloro-3-isopropoxypicolinic acid. Quantum mechanical calculations and X-ray crystallographic analyses have elucidated its conformational preferences and electronic characteristics, which are crucial for understanding its interactions with biological targets. These studies, combined with molecular dynamics simulations, are facilitating the rational design of more potent and selective derivatives for various applications in both pharmaceutical and agricultural contexts.
Looking forward, research on 6-chloro-3-isopropoxypicolinic acid continues to expand into new areas. Current investigations are exploring its potential as a building block for metal-organic frameworks with applications in drug delivery, as well as its use in the development of fluorescent probes for biological imaging. The compound's versatility and the growing body of knowledge about its properties suggest that it will remain an important focus of research in chemical biology and related fields for years to come.
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